molecular formula C47H56N6O10S B12668035 Furaprevir CAS No. 1435923-88-8

Furaprevir

Cat. No.: B12668035
CAS No.: 1435923-88-8
M. Wt: 897.0 g/mol
InChI Key: GZRNOYTVBWWFLJ-NTPALUMKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furaprevir involves multiple steps, including the formation of amide bonds and ring-closing metathesis (RCM) reactions to form the active pharmaceutical ingredient (API) . The process requires precise control of reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to scale up the production while maintaining the quality and efficacy of the compound. This includes the use of advanced techniques and equipment to handle large-scale reactions and purification processes .

Chemical Reactions Analysis

Types of Reactions: Furaprevir undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce various substituted this compound compounds.

Scientific Research Applications

Furaprevir has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Grazoprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.

    Simeprevir: A similar compound with a different chemical structure but the same target enzyme.

    Paritaprevir: Another protease inhibitor with a similar mechanism of action.

Uniqueness of Furaprevir: this compound stands out due to its high efficacy against all six genotypes of HCV and its minimal side effects . Additionally, its once-a-day oral dosing regimen makes it a convenient option for patients . The combination of this compound with other antiviral agents, such as Yimitasvir, has shown even higher efficacy, making it a promising candidate for combination therapies .

Properties

CAS No.

1435923-88-8

Molecular Formula

C47H56N6O10S

Molecular Weight

897.0 g/mol

IUPAC Name

cyclopentyl N-[(1S,4R,6S,7Z,14S,18R)-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-18-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate

InChI

InChI=1S/C47H56N6O10S/c1-28(2)60-32-21-19-29(20-22-32)40-49-38-34-16-11-12-18-37(34)63-39(38)42(50-40)61-33-25-36-41(54)51-47(44(56)52-64(58,59)46(3)23-24-46)26-30(47)13-7-5-4-6-8-17-35(43(55)53(36)27-33)48-45(57)62-31-14-9-10-15-31/h7,11-13,16,18-22,28,30-31,33,35-36H,4-6,8-10,14-15,17,23-27H2,1-3H3,(H,48,57)(H,51,54)(H,52,56)/b13-7-/t30-,33-,35+,36+,47-/m1/s1

InChI Key

GZRNOYTVBWWFLJ-NTPALUMKSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6/C=C\CCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93

Origin of Product

United States

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